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molecular formula C7H6ClNO B1642247 2-Chloro-1-(pyridin-2-yl)ethanone CAS No. 55484-10-1

2-Chloro-1-(pyridin-2-yl)ethanone

Cat. No. B1642247
M. Wt: 155.58 g/mol
InChI Key: NFBWZBZROWRCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06852731B2

Procedure details

Crude 2-{2-chloro-1-[(triisopropylsilyl)oxy]ethenyl}pyridine (117.3 g, 0.376 mol) is placed in a 4 L plastic bottle and is dissolved in acetonitrile (0.4 L). To the stirring solution is added 48% aqueous HF (170 mL, 0.45 mL/mmol) and the progress of the reaction is monitored by reverse phase analytical HPLC. After. Ca. 2 hours the reaction is judged to be complete, and the pH of the solution is carefully adjusted to ca. 8 with saturated aq. NaHCO3. The mixture is poured into a separatory funnel containing CH2Cl2 (1.5 L). The organic phase is removed and the aq. layer is extracted with CH2Cl2 (2×1.0 L). The combined organic layers are dried (Na2SO4), and concentration in vacuo affords the title compound (49.5 g, 85%) as a tan solid (after cooling). The crude material is judged to be quite pure by 1H-NMR and HPLC and is used as is in the Noyori asymmetric reduction.
Name
2-{2-chloro-1-[(triisopropylsilyl)oxy]ethenyl}pyridine
Quantity
117.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
0.4 L
Type
solvent
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[Cl:1][CH:2]=[C:3]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)[O:4][Si](C(C)C)(C(C)C)C(C)C.C([O-])(O)=O.[Na+].C(Cl)Cl>C(#N)C>[Cl:1][CH2:2][C:3]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
2-{2-chloro-1-[(triisopropylsilyl)oxy]ethenyl}pyridine
Quantity
117.3 g
Type
reactant
Smiles
ClC=C(O[Si](C(C)C)(C(C)C)C(C)C)C1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
1.5 L
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0.4 L
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the stirring solution is added 48% aqueous HF (170 mL, 0.45 mL/mmol)
CUSTOM
Type
CUSTOM
Details
2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
The mixture is poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
The organic phase is removed
EXTRACTION
Type
EXTRACTION
Details
the aq. layer is extracted with CH2Cl2 (2×1.0 L)
CUSTOM
Type
CUSTOM
Details
The combined organic layers are dried
CONCENTRATION
Type
CONCENTRATION
Details
(Na2SO4), and concentration in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 49.5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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